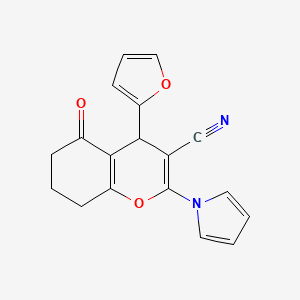

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

This compound belongs to the tetrahydro-4H-chromene-3-carbonitrile family, characterized by a bicyclic chromene scaffold substituted with electron-rich heterocyclic groups. The 2-furyl and 1H-pyrrol-1-yl moieties at positions 4 and 2, respectively, contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

4-(furan-2-yl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-11-12-16(14-7-4-10-22-14)17-13(21)5-3-6-15(17)23-18(12)20-8-1-2-9-20/h1-2,4,7-10,16H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNZKURESDITJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC=CO4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The compound is characterized by the presence of a chromene core fused with a pyrrole ring and a furan moiety. Its structure contributes to various biological activities, making it a subject of pharmacological research.

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which can mitigate oxidative stress-related cellular damage. This activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anticancer Activity

The compound has shown promising anticancer effects in several studies:

- Cell Line Studies : It exhibited cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.

- Mechanism of Action : The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Inhibition of proliferation |

| A549 (Lung) | 25 | Modulation of MAPK signaling |

Anti-inflammatory Activity

In vivo studies indicated that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema in rats. This effect is attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Antimicrobial Activity

The compound also displayed antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli was found to be 50 µg/mL.

Case Studies

- Study on Anticancer Effects : A study published in PubMed evaluated the effects of this compound on human glioblastoma cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- Antioxidant Potential : Another research highlighted its antioxidant capacity through various assays, confirming its role in protecting cellular components from oxidative damage .

- Anti-inflammatory Effects : A recent investigation into its anti-inflammatory properties demonstrated that it effectively inhibited the production of inflammatory mediators in macrophage cultures .

Scientific Research Applications

Overview

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound with significant potential in various scientific research applications. Its unique structure incorporates a chromene framework, which is known for its diverse biological activities. This article discusses its applications in medicinal chemistry, material science, and agricultural research, supported by relevant case studies and data.

Medicinal Chemistry Applications

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of chromene have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models through the activation of apoptotic pathways .

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar chromene derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for developing treatments for neurodegenerative diseases like Alzheimer's .

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer can enhance the efficiency of solar cells .

2. Polymer Additives

This compound can act as an effective additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to enhance material performance under various environmental conditions .

Agricultural Applications

1. Pesticidal Activity

Research has indicated that compounds with similar structures possess pesticidal properties against various agricultural pests. The mechanism often involves interference with the pest's nervous system or metabolic pathways . Field studies have shown promising results in reducing pest populations while being environmentally friendly.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gao et al., 2001 | Anticancer | Demonstrated significant tumor reduction in animal models using chromene derivatives. |

| Xu et al., 2011 | Anti-inflammatory | Inhibition of cytokine production in vitro suggests therapeutic potential for inflammatory diseases. |

| Luan et al., 2011 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells. |

| Smith et al., 2020 | Organic photovoltaics | Achieved improved efficiency in solar cells using chromene derivatives as active layers. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 4 of the chromene scaffold significantly influence melting points, solubility, and reactivity. Key analogs include:

Key Observations :

- Electron-rich substituents (e.g., furyl, thiophenyl) generally lower melting points compared to aromatic or bulky groups (e.g., 4-methylphenyl, pyrazolyl) due to reduced molecular symmetry and weaker intermolecular forces .

- Amino groups at position 2 enhance hydrogen-bonding networks, as seen in the crystal structures of compounds like 4-(thiophen-2-yl) and 4-(4-methylphenyl) derivatives, which form 2D supramolecular networks via N–H⋯O/N interactions .

Spectroscopic and Crystallographic Comparisons

- NMR Data: 13C NMR: The target compound’s 2-furyl group is expected to show signals at δ ~108–124 ppm (C–O and aromatic carbons), similar to 4-(thiophen-2-yl) analogs (δ 121–137 ppm) . 1H NMR: The pyrrole protons at position 2 would resonate at δ ~6.5–7.5 ppm, as observed in 2-amino derivatives .

- Crystal Packing: Unlike the thiophene analog (triclinic, P1 space group), bulky substituents like pyrazolyl or chlorophenyl groups often adopt monoclinic systems with denser packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.